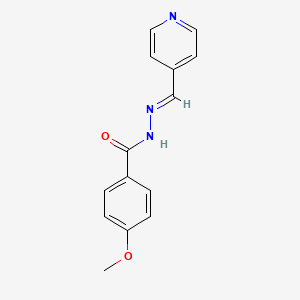![molecular formula C20H28N4O2 B5601175 4-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5601175.png)
4-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of related compounds often involves multi-step processes starting from simple precursors to achieve the desired molecular architecture. For example, an efficient eight-step synthesis route has been developed starting from oxoacetic acid monohydrate, highlighting the complexity and precision required in synthesizing complex molecules like “4-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline” (Vaid et al., 2013).
Molecular Structure Analysis The molecular structure of compounds similar to “this compound” often features complex arrangements with specific bonding and geometries. For instance, the molecular structures of synthesized compounds can be stabilized by secondary intermolecular interactions, as seen in related molecules (Akkurt et al., 2013).
Chemical Reactions and Properties Chemical reactions involving similar compounds can be intricate, involving specific reactants and conditions to achieve the desired products. The reactivity and chemical behavior of these compounds under various conditions are of great interest for their application in synthetic chemistry (Bekhazi et al., 1984).
Physical Properties Analysis The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Studies often involve X-ray diffraction and other analytical techniques to elucidate these properties (Dhanalakshmi et al., 2018).
Chemical Properties Analysis The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential aspects of the compound's chemistry. These properties are investigated through experimental and theoretical studies to understand the molecule's behavior and potential applications (Aayisha et al., 2019).
科学的研究の応用
Mixed Ligand Complexes
Research conducted by Mundwiler et al. (2004) explores mixed ligand fac-tricarbonyl complexes, which incorporate imidazole and benzyl isocyanide among others, to label bioactive molecules. This innovative approach enables the synthesis of complexes with potential applications in radiopharmacy and imaging, highlighting the versatility of imidazole derivatives in the development of diagnostic tools (Mundwiler et al., 2004).
Stereoselective Reactions
The work of Ferraz et al. (2007) provides an understanding of the stereoselective reactions involving imidazole derivatives. This research underlines the critical role of intramolecular hydrogen bonds in the formation of imidazolidin-4-ones, offering insights into the design of stereoselective synthetic pathways for developing new pharmaceutical compounds (Ferraz et al., 2007).
Methanol Production
A study by Donnelly and Dagley (1980) on Pseudomonas putida outlines the microbial conversion of methoxybenzoic acids to methanol. This research showcases the potential of using microbial pathways for the biosynthesis of industrially relevant chemicals, providing a sustainable alternative to traditional chemical synthesis (Donnelly & Dagley, 1980).
Functionalized 4H-Chromenes Synthesis
Li, Zhang, and Gu (2012) developed a method for synthesizing densely functionalized 4H-chromenes, emphasizing the role of L-proline as a catalyst. This method offers a green chemistry approach to creating compounds with potential applications in pharmaceuticals and materials science (Li, Zhang, & Gu, 2012).
Antiprotozoal Agents
Research by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines demonstrates their potent antiprotozoal activity. These compounds exhibit high DNA affinities and show promise in treating diseases caused by protozoan parasites, highlighting the therapeutic potential of imidazole-based compounds (Ismail et al., 2004).
特性
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-22(2)18-6-4-17(5-7-18)20(25)24-11-8-16(9-12-24)19-21-10-13-23(19)14-15-26-3/h4-7,10,13,16H,8-9,11-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWMAQAOVFEQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC=CN3CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5601094.png)
![2-(3-methoxybenzyl)-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5601095.png)
![1-{[2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5601111.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B5601117.png)
![3-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5601118.png)
![N'-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5601124.png)
![1-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5601127.png)
![2-phenyl-5-[2-(1H-pyrazol-1-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5601145.png)
![4-(benzylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5601151.png)

![N-(4-bromophenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5601168.png)
![N'-[(4-methylphenyl)sulfonyl]-2-phenylacetohydrazide](/img/structure/B5601185.png)

![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5601195.png)